4-Cyano-2-fluoro-5-nitrobenzoic acid
Description
4-Cyano-2-fluoro-5-nitrobenzoic acid (CAS: 1003709-73-6) is a multifunctional aromatic compound with the molecular formula C₈H₃FN₂O₄ and a molecular weight of 210.119 g/mol . Its structure features a benzoic acid backbone substituted with a cyano (-CN) group at position 4, fluoro (-F) at position 2, and nitro (-NO₂) at position 3. These electron-withdrawing substituents confer distinct electronic and steric properties, making it a candidate for applications in heterocyclic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
4-cyano-2-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETQVQIUKQNKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662785 | |
| Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-73-6 | |
| Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Cyano-2-fluoro-5-nitrobenzoic acid can be synthesized through the activation of fluoronitrobenzene with nitric acid, followed by a reaction with sodium cyanide . The reaction conditions typically involve controlled temperatures and the use of protective equipment due to the hazardous nature of the reagents involved. Industrial production methods may involve scaling up this process with additional safety and efficiency measures to handle larger quantities.
Chemical Reactions Analysis
4-Cyano-2-fluoro-5-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid group.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2-fluoro-5-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Cyano-2-fluoro-5-nitrobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. The nitro group, cyano group, and fluorine atom provide sites for chemical modifications, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Pathways: Evidence suggests the compound’s utility in forming nitrogenous heterocycles, but direct experimental data on its reactivity (e.g., cyclization yields) is lacking .
Biological Activity
4-Cyano-2-fluoro-5-nitrobenzoic acid (CFNBA) is a compound of interest in medicinal chemistry, primarily due to its potential as a versatile building block in the synthesis of various biologically active molecules. This article explores the biological activity of CFNBA, including its pharmacological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : CHFNO
- Molar Mass : 210.12 g/mol
- CAS Number : 1003709-73-6
- Physical State : Solid
- Risk Codes : Harmful by inhalation, skin contact, and if swallowed; irritating to eyes and respiratory system.
CFNBA exhibits a range of biological activities that can be attributed to its structural features. The presence of the cyano, fluoro, and nitro groups contributes to its reactivity and ability to interact with various biological targets.
- Antibacterial Activity : Recent studies have indicated that derivatives of CFNBA possess significant antibacterial properties. For instance, compounds modified from CFNBA have shown potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) in the low nanomolar range .
- Topoisomerase Inhibition : CFNBA and its derivatives have been explored as dual inhibitors of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Compounds derived from CFNBA demonstrated effective inhibition, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Studies : Preliminary cytotoxicity assays have been conducted to evaluate the safety profile of CFNBA. Results indicate moderate cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry reported the synthesis of various CFNBA derivatives that exhibited broad-spectrum antibacterial activity. The lead compound demonstrated an MIC value of less than 0.25 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
Study 2: Topoisomerase Inhibition
In another research effort, a series of CFNBA derivatives were evaluated for their ability to inhibit bacterial topoisomerases. The most promising compounds showed dual inhibition profiles with IC50 values in the nanomolar range. The binding interactions were elucidated through crystallography studies, revealing critical contacts with the ATP-binding site of DNA gyrase .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 210.12 g/mol |
| CAS Number | 1003709-73-6 |
| Antibacterial MIC (best compound) | <0.03125 µg/mL |
| Topoisomerase IC50 | Low nanomolar range |
| Cytotoxicity (IC50 on cancer cells) | Moderate |
Q & A
Q. Critical Considerations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
